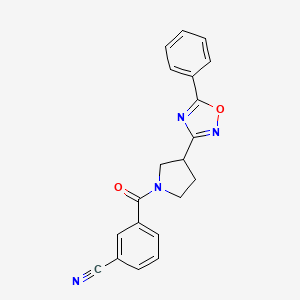

3-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

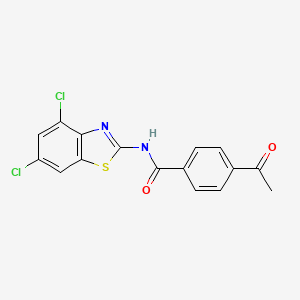

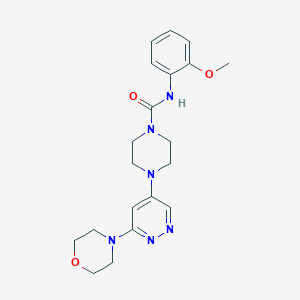

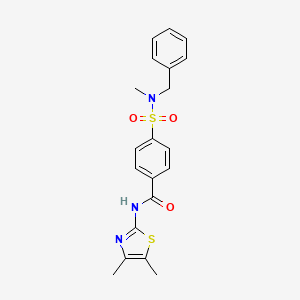

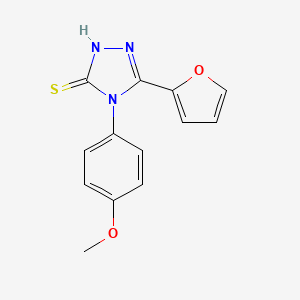

The compound “3-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains several functional groups, including a phenyl group, a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzonitrile group .

Synthesis Analysis

While the specific synthesis process for this compound is not available, the synthesis of similar compounds typically involves the reaction of appropriate precursors under specific conditions . For example, 1,2,4-oxadiazoles can be synthesized from amidoximes and carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The pyrrolidine is a five-membered ring containing four carbon atoms and one nitrogen atom .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Receptor Antagonism

Metabotropic Glutamate Receptor Antagonism : Some derivatives of 1,2,4-oxadiazole, similar in structure to the compound , have been studied for their potential as metabotropic glutamate receptor (mGlu5) antagonists. These compounds demonstrated good brain penetration and oral bioavailability across species (Huang et al., 2004).

Antitubercular Agent Synthesis : Research into pyrrole derivatives, including some 1,3,4-oxadiazole compounds, has aimed at developing new antitubercular agents. The synthesis process involved creating various substituted benzothioate derivatives and evaluating their antitubercular activity (Joshi et al., 2015).

Material Sciences and Organic Electronics

- Organic Light-Emitting Diodes (OLEDs) : Oxadiazole derivatives, including phenyl-oxadiazol compounds, have been synthesized for application in OLEDs. They are known for high electron mobility and are used as electron transporters and exciton blockers, enhancing the efficiency and performance of OLEDs (Shih et al., 2015).

Chemical Synthesis and Analysis

Synthetic Cannabinoid Identification : The synthesis and analysis of a synthetic cannabinoid containing an oxadiazole ring were conducted. The compound was identified in the illegal market, highlighting the significance of such compounds in forensic science (Shevyrin et al., 2016).

Thermal Degradation Studies : Studies on the thermal degradation of oxadiazoles, including phenyl-oxadiazole, have been conducted to understand their stability and decomposition products. Such research is crucial for the safe handling and application of these compounds in various industries (Cotter et al., 1967).

Photolytic and Thermal Reactions : Investigation into the photolytic and thermal reactions of oxadiazole derivatives has been conducted. This research is significant in understanding the behavior of these compounds under various conditions, which is essential for their application in chemical syntheses (Boyer & Frints, 1970).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a similar 1,2,4-oxadiazole structure have been synthesized as anti-infective agents, indicating potential anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Given the potential anti-infective activities of similar 1,2,4-oxadiazole compounds , it can be inferred that the compound may interact with pathways related to bacterial, viral, or leishmanial infections.

Result of Action

The potential anti-infective activities of similar 1,2,4-oxadiazole compounds suggest that the compound could have a significant impact on the cellular processes of bacteria, viruses, or leishmania .

Eigenschaften

IUPAC Name |

3-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c21-12-14-5-4-8-16(11-14)20(25)24-10-9-17(13-24)18-22-19(26-23-18)15-6-2-1-3-7-15/h1-8,11,17H,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPJPAHSNKDMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-(2-thienyl)pyridazine](/img/structure/B2845705.png)

![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/no-structure.png)

![13-[(4-Ethoxyphenyl)amino]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2845715.png)